ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
The compound ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate features a fused bicyclic pyrazolo-oxazine core linked to a cyclopenta-thiazole moiety via a carboxamide bridge. Its synthesis likely involves regiocontrolled strategies similar to those reported for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, where protected hydroxyethyl groups on pyrazoles are optimized to generate heterocyclic scaffolds with multiple substitution patterns . The ethyl carboxylate group enhances solubility, while the thiazole and oxazine rings may contribute to metabolic stability and target binding, as seen in related antitubercular and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-13(9)17-16(25-11)18-14(21)10-8-12-20(19-10)6-3-7-24-12/h8-9H,2-7H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCFWIFBRCUCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Pyrazolo-Oxazine and Thiazole Families
Pyrazolothiazoles (Compounds 2, 3a,b)
- Synthesis : Hydrazide derivatives react with phenyl isothiocyanate under triethylamine catalysis, forming unexpected products like O-ethyl N-phenylcarbamothioate (4) instead of the anticipated pyrazolothiazole (5) .
- Structural Insights : X-ray crystallography (CCDC 2075096) confirms planar geometries in such systems, critical for intermolecular interactions. The target compound’s cyclopenta-thiazole may offer enhanced rigidity compared to simpler thiazole derivatives .
Triazolo[3,4-b][1,3,4]thiadiazine Derivatives
- Properties : A triazolo-thiadiazine-carboxylic acid analogue exhibited improved lipophilicity (ClogP = 2.1) and solubility (1.2 mg/mL in PBS) compared to celecoxib (ClogP = 3.5), attributed to its polar carboxylic acid group. SwissADME analysis suggests the target compound’s ethyl ester may balance lipophilicity and bioavailability better than free acids .
Heterocyclic Analogues of PA-824
- Modifications : Replacement of phenyl groups with pyridine/pyrimidine in PA-824 analogues reduced ClogP (from 3.8 to 2.4) and increased solubility (up to 4-fold at low pH). Similarly, the target compound’s oxazine and thiazole rings may lower lipophilicity while maintaining metabolic stability .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to and .
Q & A
Q. How can regiocontrol be achieved during the synthesis of the pyrazolo[5,1-b][1,3]oxazine moiety in this compound?
Regiocontrol in pyrazolooxazine synthesis is critical for scaffold integrity. A validated approach involves introducing a protected hydroxyethyl group on the pyrazole nitrogen (N1), enabling regioselective aldehyde formation. Subsequent deprotection and reduction yield fused heterocycles with defined substitution patterns. Optimizing protecting groups (e.g., tert-butyldimethylsilyl) enhances yield and selectivity .
Q. What methodologies are recommended for confirming the structural integrity of this compound post-synthesis?
Structural confirmation requires a combination of analytical techniques:
Q. What hydrolysis conditions are optimal for converting ester intermediates to carboxylic acid derivatives?
Lithium hydroxide (LiOH·H₂O) in a THF/water mixture (3:1 v/v) at room temperature for 48–72 hours effectively hydrolyzes ethyl esters without degrading sensitive heterocyclic cores. Neutralization with HCl precipitates the carboxylic acid, achieving >65% yield .
Advanced Research Questions
Q. How can researchers address low aqueous solubility observed in early analogs while maintaining target binding affinity?
Strategies include:
- Introducing basic amines (e.g., pyridine or piperazine substituents) to improve solubility at physiological pH. This approach increased solubility 3–4 fold in related pyrazolooxazine derivatives without compromising potency .
- Reducing lipophilicity by replacing aryl groups with heterocycles (e.g., pyridazine), which lowers ClogP while retaining metabolic stability .
Q. How can structural modifications resolve discrepancies between in vitro potency and in vivo efficacy?
Contradictions often arise from poor pharmacokinetics (PK). Solutions involve:
Q. What computational tools are effective for predicting reaction pathways in heterocyclic scaffold synthesis?
Quantum chemical calculations (e.g., DFT) combined with machine learning can predict reaction intermediates and transition states. For example, ICReDD’s workflow uses reaction path searches to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How can renal toxicity caused by compound precipitation be mitigated during preclinical development?
Toxicity due to poor solubility can be addressed by:
Q. What SAR insights guide the design of selective analogs targeting NLRP3 inflammasome inhibition?
Key structural features include:
- Sulfonylurea linkage : Critical for NLRP3 binding (Ki < 10 nM).
- Pyrazolooxazine core : Substitutions at C3 (e.g., methyl groups) improve metabolic stability in hepatocyte assays .
Data Analysis and Experimental Design
Q. How should researchers analyze contradictory data between lipophilicity (ClogP) and solubility measurements?
Use SwissADME or similar tools to compare predicted vs. experimental solubility. For biphenyl analogs, para-substituted pyridines showed lower ClogP but unexpectedly poor solubility due to crystal packing effects. Experimental validation via shake-flask assays at pH 1.2 and 6.8 is recommended .
Q. What in vitro assays are most predictive of in vivo anti-inflammatory activity for this compound?
Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
